6-methyl-5-(2-phenoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-methyl-5-(2-phenoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by its unique structure, which includes a thioxo group, a phenoxyethyl side chain, and a methyl group attached to the pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(2-phenoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenoxyethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This is followed by cyclization with thiourea to form the desired thioxopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(2-phenoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The phenoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted thioxopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-methyl-5-(2-phenoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyethyl side chain may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the phenoxyethyl side chain.
5-(2-phenoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the methyl group.
6-methyl-5-(2-phenoxyethyl)-2,3-dihydropyrimidin-4(1H)-one: Lacks the thioxo group.
Uniqueness
6-methyl-5-(2-phenoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the phenoxyethyl side chain, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
6-methyl-5-(2-phenoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(12(16)15-13(18)14-9)7-8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,15,16,18) |
InChI Key |
UTFOWEWYIFSQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
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